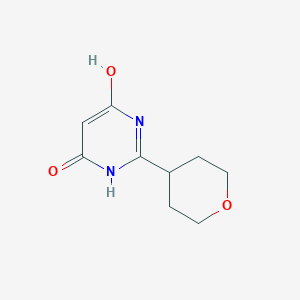

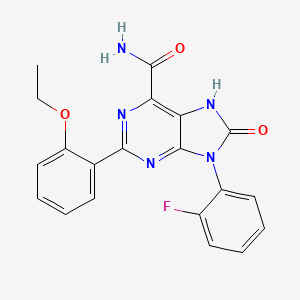

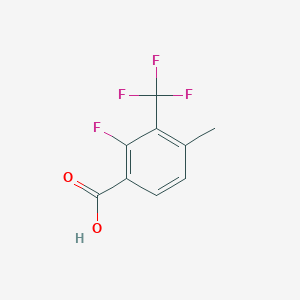

6-(Benzyloxy)-1,3-benzoxazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(Benzyloxy)-1,3-benzoxazol-2-amine, also known as BZA, is a chemical compound that has gained attention in the field of scientific research due to its potential application in various fields. The synthesis method of BZA has been extensively studied, and its mechanism of action and biochemical and physiological effects have been investigated.

科学的研究の応用

Electrochemical and Metal-Free Amination

Electrochemically initiated oxidative amination of benzoxazoles has been developed, utilizing tetraalkylammonium halides as redox catalysts. This process leads to the direct formation of 2-aminobenzoxazoles under constant current conditions, significantly simplifying the workup process and reducing waste (Gao et al., 2014). Similarly, a metal-free route for oxidative amination of benzoxazole, catalyzed by iodine under mild conditions, has been demonstrated to efficiently produce 2-aminobenzoxazoles, highlighting a user-friendly method for forming C-N bonds with environmentally benign byproducts (Lamani & Prabhu, 2011).

Synthesis and Properties of Poly(benzoxazine imide) Thermosetting Films

Research into primary amine-containing benzoxazines led to the creation of poly(benzoxazine imide) (PBzI) thermosets prepared by low-temperature polymerization. These thermosets displayed increased thermal stability, tensile modulus, and flame retardancy, illustrating the potential of benzoxazoles in enhancing material properties (Wang, Lin, & Juang, 2013).

Unique Regioselectivity in Alkylation of Amines

The benzoxazol-2-yl- substituent acts as a removable activating and directing group in the Ir-catalyzed alkylation of C(sp(3))-H bonds adjacent to nitrogen in secondary amines. This regioselective activation demonstrates the utility of benzoxazole moieties in synthetic organic chemistry, providing a novel approach to the modification of amines (Lahm & Opatz, 2014).

Antioxidant and Biological Activity

Studies on N-alkylated triazolo-quinazolinones and their antioxidant properties revealed that these compounds, synthesized through reactions involving benzyl chloride and heterocyclic amines, exhibit remarkable antioxidant activity compared to ascorbic acid. This underscores the role of benzoxazole derivatives in medicinal chemistry and drug design, particularly in the development of compounds with potential therapeutic applications (Sompalle, Arunachalam, & Roopan, 2016).

Polymer Synthesis and Material Enhancement

The synthesis of poly(benzoxazine amic acid) from primary amine-bifunctional benzoxazine and its crosslinking to form crosslinked polyimide at 300 °C showcases the application of benzoxazoles in creating high-performance materials. The resulting polymers exhibit enhanced thermal properties, demonstrating the potential of benzoxazole derivatives in the development of advanced materials (Zhang, Liu, & Ishida, 2014).

作用機序

Target of Action

It belongs to a class of organic compounds known as hypoxanthines, which are known to interact with various biological targets .

Mode of Action

For instance, some isoxazole derivatives have shown a wide spectrum of biological activities and therapeutic potential .

Biochemical Pathways

It’s worth noting that the compound’s structure suggests potential involvement in various biochemical reactions .

Pharmacokinetics

Similar compounds have been studied, and their pharmacokinetic properties may provide some insights .

Result of Action

Similar compounds have been reported to induce cell death by apoptosis .

Action Environment

It’s worth noting that environmental factors can significantly influence the action of similar compounds .

特性

IUPAC Name |

6-phenylmethoxy-1,3-benzoxazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c15-14-16-12-7-6-11(8-13(12)18-14)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNUIEUVOUBRAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C(O3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2837881.png)

![N-[4-[2-(4-chlorophenyl)sulfonyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2837882.png)

![N-(4-fluoro-2-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2837894.png)

![(Z)-methyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2837897.png)